molecular formula C15H26N4O B6920222 N-(1-ethylpiperidin-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide

N-(1-ethylpiperidin-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B6920222
M. Wt: 278.39 g/mol
InChI Key: ZTFFUIOEAIPPDC-UHFFFAOYSA-N
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Description

N-(1-ethylpiperidin-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is a synthetic organic compound with a complex structure, featuring a piperidine ring, a pyrazole ring, and a carboxamide group

Properties

IUPAC Name

N-(1-ethylpiperidin-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O/c1-5-19-8-6-7-12(10-19)16-15(20)13-9-14(11(2)3)18(4)17-13/h9,11-12H,5-8,10H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFFUIOEAIPPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)NC(=O)C2=NN(C(=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpiperidin-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives under high pressure and temperature, using catalysts such as palladium on carbon.

    Pyrazole Ring Formation: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the piperidine and pyrazole rings through amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-ethylpiperidin-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

Medicinally, this compound is of interest due to its potential pharmacological properties. It may act on specific receptors or enzymes, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in various therapeutic areas.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethylpiperidin-3-yl)-2-methyl-5-propan-2-ylpyrazole-3-carboxamide
  • N-(1-ethylpiperidin-3-yl)-1-methyl-4-propan-2-ylpyrazole-3-carboxamide

Uniqueness

N-(1-ethylpiperidin-3-yl)-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both piperidine and pyrazole rings. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

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